molecular formula C10H13ClN2O3 B1423825 3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1187930-80-8

3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1423825
CAS No.: 1187930-80-8
M. Wt: 244.67 g/mol
InChI Key: KMTLAWJEKPIRFL-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3. It is characterized by the presence of a pyrrolidine ring substituted with a 4-nitrophenoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-nitrophenol under specific conditions. The process includes:

    Substitution Reaction: Pyrrolidine reacts with 4-nitrophenol in the presence of a base to form 3-(4-nitrophenoxy)pyrrolidine.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield pyrrolidine and 4-nitrophenol.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Reduction: 3-(4-Aminophenoxy)pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

    Hydrolysis: Pyrrolidine and 4-nitrophenol.

Scientific Research Applications

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to certain receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

    3-(4-Aminophenoxy)pyrrolidine: A reduced form of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride with different chemical properties.

    4-Nitrophenylpyrrolidine: A structurally related compound with a nitro group directly attached to the pyrrolidine ring.

Uniqueness: this compound is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLAWJEKPIRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696001
Record name 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-80-8
Record name 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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